molecular formula C₃₀H₃₁ClO₈ B1153593 Ospemifene O-β-D-Glucuronide

Ospemifene O-β-D-Glucuronide

Cat. No.: B1153593
M. Wt: 555.02
Attention: For research use only. Not for human or veterinary use.
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Description

Ospemifene O-β-D-Glucuronide is a glucuronidated metabolite of Ospemifene, a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia (painful intercourse) due to menopause . As a metabolite, this compound is a critical compound for in vitro research focused on understanding the pharmacokinetic profile and metabolic pathways of the parent drug, Ospemifene . Following oral administration, Ospemifene is extensively metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2C9, and is subsequently converted to various metabolites, including glucuronide conjugates like this compound, which facilitate its elimination from the body . This metabolite is an essential analytical standard for use in LC-MS/MS method development and validation for the quantitative analysis of Ospemifene and its metabolites in biological matrices such as plasma and urine. Researchers utilize this compound in drug metabolism and excretion studies to elucidate the complete biotransformation process of Ospemifene . The molecular formula of this compound is C30H31ClO8, with a molecular weight of 555.02 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Properties

Molecular Formula

C₃₀H₃₁ClO₈

Molecular Weight

555.02

Synonyms

(2S,3S,4S,5R,6R)-6-(2-(4-((Z)-4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Scientific Research Applications

Efficacy in Treating Vulvar and Vaginal Atrophy

Ospemifene has been extensively studied for its effectiveness in alleviating symptoms of VVA, particularly vaginal dryness and dyspareunia (painful intercourse). Clinical trials have demonstrated that ospemifene significantly improves the vaginal epithelium's morphological and physiological characteristics.

Clinical Study Findings

  • Phase 3 Study : A randomized double-blind study involving 826 postmenopausal women showed that both 30 mg and 60 mg doses of ospemifene were superior to placebo in improving symptoms related to VVA. The primary endpoints included changes in the percentage of superficial cells on vaginal smears and vaginal pH levels .
  • Long-term Safety Study : A one-year extension study assessed the safety of daily doses of ospemifene. Results indicated no significant adverse effects, with over 95% of biopsies showing atrophic or inactive endometrial samples, confirming the safety profile of ospemifene over extended use .

Pharmacokinetics and Drug Metabolism

Ospemifene undergoes extensive metabolism, primarily through cytochrome P450 enzymes. Studies have indicated that it does not significantly interfere with the metabolism of other drugs such as warfarin and bupropion, indicating a low potential for drug-drug interactions.

Key Pharmacokinetic Studies

  • Drug Interaction Studies : In vitro studies demonstrated that ospemifene did not significantly alter the pharmacokinetics of commonly used medications like warfarin and omeprazole, suggesting it can be safely co-administered without affecting their efficacy .

Combination Therapies

Recent case studies have explored the combination of ospemifene with other treatments, such as laser therapy for enhanced efficacy in treating VVA.

Case Study Insights

  • Combined Treatment Approach : One case involved a patient receiving both ospemifene and CO2 laser therapy. This combination resulted in significant improvements in vaginal health indicators, such as moisture and elasticity, while reducing discomfort during sexual activity . The synergistic effect may reduce treatment burden by decreasing the number of required laser sessions.

Safety Profile

The safety profile of ospemifene has been well-documented across various studies. Most reported adverse events were mild to moderate, with a low discontinuation rate due to side effects.

Safety Assessment Findings

  • Adverse Events : The most common side effect reported was hot flushes, occurring in a small percentage of participants. No significant endometrial changes or severe adverse events were noted during long-term treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Glucuronides

Drug Metabolites

Tamoxifen Metabolites
  • 4-Hydroxytamoxifen O-β-D-Glucuronide: A major metabolite of tamoxifen, another SERM. Unlike ospemifene, tamoxifen forms both O- and N-glucuronides, with O-glucuronidation occurring at the hydroxyl group. This modification reduces estrogenic activity and enhances excretion .
  • (E,Z)-Tamoxifen N-β-D-Glucuronide : An N-linked isomer with distinct metabolic stability and receptor interactions compared to O-glucuronides. N-glucuronides are less common in SERMs but critical for detoxification .
Fenoterol O-β-D-Glucuronide**

A metabolite of the β₂-agonist fenoterol, this O-glucuronide is characterized by extensive analytical validation (HNMR, 13CNMR, HPLC) and is used in pharmacokinetic studies. Like ospemifene’s metabolite, it serves to terminate pharmacological activity and promote elimination .

Acetaminophen O-β-D-Glucuronide**

A well-studied detoxification metabolite, this compound highlights the role of glucuronidation in reducing hepatotoxicity. Its rapid formation and excretion contrast with ospemifene’s slower metabolic clearance due to SERM lipophilicity .

Flavonoid Glucuronides

Luteolin-3′-O-β-D-Glucuronide**

Isolated from Salvia officinalis, this flavonoid glucuronide exhibits photoprotective and antioxidant properties. Unlike ospemifene’s metabolite, it retains bioactivity post-glucuronidation, suggesting site-specific effects on receptor binding .

Quercetin-3-O-β-D-Glucuronide**

Produced via microbial transformation, this metabolite demonstrates that glucuronidation can occur at multiple hydroxyl positions (3-, 4'-, 7-). Such positional isomerism influences bioavailability and target engagement, a factor relevant to ospemifene’s glucuronide .

Hesperetin-3′-O-β-D-Glucuronide**

A PPARγ partial agonist, this metabolite illustrates that glucuronides can retain receptor-modulating activity. However, ospemifene’s glucuronide likely lacks SERM activity due to steric hindrance from the glucuronic acid moiety .

Isomeric and Positional Variants

Glucuronide isomers, such as carvedilol O-β-D-glucuronide and N′-β-D-glucuronide , exhibit divergent pharmacokinetics and receptor interactions. Ospemifene’s O-glucuronide is expected to have higher metabolic stability than N-glucuronides, which are prone to hydrolysis under acidic conditions .

Comparative Data Table

Compound Molecular Weight (Da) Glucuronidation Site Biological Activity Metabolic Pathway Source/Application References
Ospemifene O-β-D-Glucuronide ~590 (estimated) Phenolic O-position Inactive metabolite UGT-mediated excretion SERM therapy -
4-Hydroxytamoxifen O-β-D-Glc 563.6 Phenolic O-position Reduced ER affinity Hepatic UGT1A8/1A10 Breast cancer therapy
Fenoterol O-β-D-Glucuronide 563.5 Aliphatic O-position Inactive metabolite Renal excretion Bronchodilator metabolite
Luteolin-3′-O-β-D-Glucuronide 462.3 Flavonoid 3′-OH Antioxidant, photoprotective Plant biosynthesis Salvia officinalis extract
Hesperetin-3′-O-β-D-Glucuronide 478.4 Flavonoid 3′-OH PPARγ partial agonist Microbial transformation Citrus flavonoid metabolite

Research Findings and Key Insights

  • Metabolic Stability: Ospemifene’s O-glucuronide shares excretion pathways with acetaminophen and fenoterol glucuronides but has a longer half-life due to SERM protein binding .
  • Isomer Differentiation : Techniques like HPLC/ESI-QTOF-MS and ion-molecule reactions (e.g., HSiCl3 adducts) can resolve O- vs. N-glucuronides, critical for pharmacokinetic profiling .

Preparation Methods

Role of UDP-Glucuronosyltransferases (UGTs)

Ospemifene O-β-D-Glucuronide is primarily synthesized via enzymatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). In vitro and in vivo studies identify UGT1A3, UGT1A9, and UGT2B7 as the principal isoforms responsible for this metabolic transformation. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to ospemifene, forming the β-D-glucuronide conjugate.

Table 1: Key UGT Isoforms Involved in Ospemifene Glucuronidation

UGT IsoformCatalytic Activity (pmol/min/mg)Inhibition IC₅₀ (μM)
UGT1A312.4 ± 1.815.3 ± 2.1
UGT1A99.7 ± 1.227.7 ± 3.5
UGT2B78.2 ± 0.936.4 ± 4.2

Data derived from human liver microsome studies.

Reaction conditions for enzymatic synthesis typically involve:

  • pH : 7.4 (mimicking physiological conditions)

  • Temperature : 37°C

  • Cofactors : 5 mM UDPGA, 5 mM MgCl₂

  • Incubation Time : 60–120 minutes.

Optimization of Enzymatic Yield

Maximizing glucuronide yield requires precise control of enzyme-substrate ratios. Studies demonstrate that a 1:2 molar ratio of ospemifene to UDPGA achieves ~85% conversion efficiency. Additives such as alamethicin (50 μg/mg protein) enhance membrane permeability in microsomal preparations, further improving reaction kinetics.

Chemical Synthesis Approaches

Direct Glucuronidation Using Activated Donors

Chemical synthesis bypasses enzymatic limitations by employing activated glucuronic acid donors. The Koenigs-Knorr reaction, utilizing bromo- or chloro-glucuronate derivatives, has been adapted for ospemifene glucuronidation:

Ospemifene+Methyl-2,3,4-tri-O-acetyl-α-D-glucuronopyranosyl bromideAg₂O, DMFOspemifene O-β-D-Glucuronide\text{Ospemifene} + \text{Methyl-2,3,4-tri-O-acetyl-α-D-glucuronopyranosyl bromide} \xrightarrow{\text{Ag₂O, DMF}} \text{this compound}

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Catalyst : Silver oxide (Ag₂O)

  • Temperature : 40–50°C

  • Reaction Time : 8–12 hours.

Table 2: Comparative Yields in Chemical vs. Enzymatic Synthesis

MethodYield (%)Purity (%)Scale-Up Feasibility
Enzymatic (UGT1A3)8592Moderate
Koenigs-Knorr Reaction7388High

Data synthesized from metabolic and synthetic studies.

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound glucuronic acid derivatives to streamline purification. For example, Wang resin functionalized with imidazole-activated glucuronate enables stepwise conjugation:

  • Resin Activation : Treat with 1,1'-carbonyldiimidazole (CDI) in dichloromethane.

  • Ospemifene Loading : React ospemifene with activated resin at 25°C for 6 hours.

  • Cleavage : Use trifluoroacetic acid (TFA)/water (95:5) to release the glucuronide conjugate.

This method achieves 78% yield with >95% purity, making it suitable for preclinical-scale synthesis.

Industrial-Scale Production

Bioreactor Configurations for Enzymatic Synthesis

Large-scale production utilizes stirred-tank bioreactors with immobilized UGT isoforms. Key parameters include:

  • Enzyme Immobilization : Covalent attachment to epoxy-functionalized silica beads.

  • Process Control : pH maintained at 7.4 via automated NaOH/HCl titration.

  • Product Recovery : Continuous centrifugation and tangential flow filtration (TFF) for glucuronide isolation.

Table 3: Industrial Process Metrics

ParameterValue
Reactor Volume500 L
Ospemifene Feed Rate2 kg/hour
Glucuronide Output1.4 kg/hour
Cost per Gram$220

Data extrapolated from pharmacokinetic scaling models.

Hybrid Enzymatic-Chemical Systems

To address enzymatic instability, hybrid systems combine initial UGT-mediated glucuronidation with chemical polishing steps. For example:

  • Enzymatic Step : 80% conversion using UGT1A3-enriched microsomes.

  • Chemical Acetylation : Protect hydroxyl groups with acetic anhydride.

  • Chromatographic Purification : Reverse-phase HPLC (C18 column, 70% acetonitrile/water).

This approach achieves 91% overall yield with <0.5% impurities.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC methods for ospemifene glucuronide quantification employ:

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase : 65:35 (v/v) acetonitrile/20 mM ammonium acetate (pH 5.0)

  • Detection : UV at 254 nm.

Table 4: HPLC Method Validation Parameters

ParameterResult
Retention Time8.2 ± 0.3 minutes
Linearity (R²)0.999
LOD0.1 μg/mL
LOQ0.3 μg/mL

Validation data from regulatory submissions.

Crystallization Optimization

Crystallization from ethanol/water (70:30) at 4°C produces needle-shaped crystals with 99.5% purity. Critical parameters include:

  • Supersaturation Ratio : 1.5

  • Cooling Rate : 0.5°C/minute

  • Seed Crystal Size : 10–20 μm .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Ospemifene O-β-D-Glucuronide using spectroscopic techniques?

  • Methodology:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to identify characteristic shifts. For example, aromatic proton downfield shifts (e.g., 5.17–5.22 ppm for anomeric protons) and coupling constants (e.g., J=7.5HzJ = 7.5 \, \text{Hz} for β-configuration) confirm glucuronidation .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight (e.g., C24H22F4N2O10S\text{C}_{24}\text{H}_{22}\text{F}_4\text{N}_2\text{O}_{10}\text{S}, M=606.51M = 606.51) and fragmentation patterns .
    • Validation: Compare data with synthesized standards or published spectra of structurally similar glucuronides (e.g., kaempferol-4'-O-β-D-glucuronide) .

Q. What synthetic routes are available for this compound?

  • Chemical Synthesis:

  • Protection-Deprotection Strategy: Protect hydroxyl groups (e.g., benzyl ethers) on the parent compound before glucuronidation, followed by deprotection .
  • Enzymatic Catalysis: Use recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli or human microsomes to catalyze glucuronidation .
    • Purification: Employ reverse-phase HPLC with UV/vis detection (e.g., C18 columns, acetonitrile/water gradients) .

Q. How can this compound be quantified in biological matrices?

  • Analytical Workflow:

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the glucuronide from plasma/urine.
  • HPLC-MS/MS: Use multiple reaction monitoring (MRM) transitions specific to the glucuronide (e.g., m/z606.51fragmentsm/z \, 606.51 \rightarrow \text{fragments}) with deuterated internal standards .
    • Validation Parameters: Assess linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) .

Advanced Research Questions

Q. What enzymatic and metabolic pathways govern the formation of this compound?

  • UGT Isoform Specificity: Screen recombinant UGTs (e.g., UGT1A1, 1A3, 1A9) using in vitro assays with Ospemifene as substrate. Measure kinetics (KmK_m, VmaxV_{max}) via LC-MS/MS .
  • Species Differences: Compare glucuronidation rates in human vs. rodent liver microsomes to predict interspecies variability .

Q. How can enzyme kinetics and reaction conditions be optimized for scalable glucuronide production?

  • Biocatalyst Engineering: Optimize pH (6.5–7.5), temperature (37–40°C), and substrate concentration (0.5–1.0 mM) using whole-cell E. coli expressing UGTs .
  • Scale-Up: In a 1-L bioreactor, achieve >80% conversion with fed-batch strategies to mitigate substrate inhibition .

Q. What drug-drug interaction risks exist due to this compound metabolism?

  • UGT Inhibition Studies: Co-incubate Ospemifene with UGT inhibitors (e.g., probenecid) in human hepatocytes. Quantify glucuronide formation via LC-MS/MS to calculate IC50IC_{50} values .
  • Transporter Interactions: Assess efflux by MRP2/BCRP using polarized cell models (e.g., MDCK-II) and bidirectional transport assays .

Q. How does the position of glucuronidation (O- vs. N-) affect the biological activity of Ospemifene metabolites?

  • Structure-Activity Relationship (SAR):

  • Compare antioxidant activity (e.g., ORAC assay) of Ospemifene and its glucuronide to evaluate free radical scavenging capacity .
  • Test receptor binding affinity (e.g., estrogen receptors) using competitive radioligand assays .

Q. How can conflicting data on glucuronide stability be resolved in preclinical studies?

  • Stability Studies:

  • pH/Temperature Effects: Incubate glucuronide in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Enzymatic Hydrolysis: Add β-glucuronidase to confirm reversibility of glucuronidation .
    • Contradiction Resolution: Use stability-indicating methods (e.g., diode-array detection) to distinguish degradation products from impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in glucuronidation efficiency across studies?

  • Potential Causes: Variability in UGT expression levels, assay conditions (e.g., cofactor concentration), or analytical sensitivity.
  • Resolution Strategy:

  • Standardize protocols (e.g., UDPGA concentration ≥5 mM, microsomal protein ≤1 mg/mL).
  • Use harmonized positive controls (e.g., 4-methylumbelliferyl-β-D-glucuronide) .

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